molecular formula C12H20N2O2 B12948125 5-Cyclopentyl-5-(2-methylpropyl)imidazolidine-2,4-dione CAS No. 7252-15-5

5-Cyclopentyl-5-(2-methylpropyl)imidazolidine-2,4-dione

Cat. No.: B12948125
CAS No.: 7252-15-5
M. Wt: 224.30 g/mol
InChI Key: GAWFYANFPSXPSQ-UHFFFAOYSA-N
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Description

5-Cyclopentyl-5-(2-methylpropyl)imidazolidine-2,4-dione is a chemical compound belonging to the class of 5,5-disubstituted imidazolidine-2,4-diones, commonly known as hydantoins. Hydantoins and their derivatives are versatile scaffolds in medicinal chemistry with a history of diverse therapeutic applications . Researchers value these compounds as key intermediates in organic synthesis and for their potential pharmacological properties. Scientific studies on structurally similar 5-(cyclo)alkyl-5-phenyl-imidazolidine-2,4-dione derivatives have shown high affinity for central nervous system targets, such as the 5-HT 1A receptor, suggesting potential research applications in developing agents with antidepressant or anxiolytic activity . The disubstitution at the 5-position of the hydantoin ring is a critical structural feature that allows for the modulation of the compound's steric and electronic properties, enabling targeted bioactivity and making it a valuable building block for constructing more complex molecules . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for any form of human or veterinary use.

Properties

CAS No.

7252-15-5

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

5-cyclopentyl-5-(2-methylpropyl)imidazolidine-2,4-dione

InChI

InChI=1S/C12H20N2O2/c1-8(2)7-12(9-5-3-4-6-9)10(15)13-11(16)14-12/h8-9H,3-7H2,1-2H3,(H2,13,14,15,16)

InChI Key

GAWFYANFPSXPSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(C(=O)NC(=O)N1)C2CCCC2

Origin of Product

United States

Preparation Methods

Alkylation of Imidazolidine-2,4-dione Core

One common method involves starting from imidazolidine-2,4-dione (hydantoin) and performing alkylation at the 5-position with alkyl halides corresponding to cyclopentyl and 2-methylpropyl groups.

  • Step 1: Generation of the dianion of imidazolidine-2,4-dione by treatment with a strong base (e.g., sodium hydride or potassium tert-butoxide) in an aprotic solvent such as dimethylformamide (DMF).
  • Step 2: Sequential or simultaneous alkylation with cyclopentyl halide and 2-methylpropyl halide under controlled temperature to avoid over-alkylation or side reactions.
  • Step 3: Purification of the 5,5-disubstituted product by recrystallization or chromatography.

This method allows for the selective introduction of bulky alkyl groups at the 5-position, yielding the target compound with high regioselectivity.

Cyclization of N-Substituted Urea Derivatives

An alternative approach involves the cyclization of N-substituted urea derivatives bearing the desired alkyl substituents:

  • Step 1: Preparation of N,N-disubstituted urea by reacting cyclopentylamine and 2-methylpropylamine with phosgene or a phosgene equivalent.
  • Step 2: Reaction of the urea derivative with glyoxylic acid or its derivatives to form the imidazolidine-2,4-dione ring via intramolecular cyclization.
  • Step 3: Isolation and purification of the hydantoin derivative.

This method is advantageous for controlling the substitution pattern and stereochemistry.

Multi-Step Synthesis via Amino Acid Precursors

Another route uses amino acid precursors :

  • Step 1: Synthesis of a 5-substituted amino acid bearing cyclopentyl and 2-methylpropyl groups.
  • Step 2: Conversion of the amino acid to the corresponding hydantoin by reaction with potassium cyanate or urea under acidic or basic conditions.
  • Step 3: Cyclization to form the imidazolidine-2,4-dione ring.

This approach is useful when stereochemical control is required.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Dianion formation NaH or KOtBu in DMF or THF Anhydrous conditions, inert atmosphere
Alkylation Cyclopentyl bromide/iodide, 2-methylpropyl bromide Temperature control (0–25 °C) to avoid side reactions
Cyclization (if applicable) Heating in glacial acetic acid or reflux in ethanol Promotes ring closure, water removal
Purification Recrystallization from ethanol or chromatography Ensures high purity

Research Findings and Yields

  • Alkylation methods typically yield the target compound in 60–85% yield depending on reaction time and temperature control.
  • Cyclization reactions using urea derivatives or amino acid precursors show yields ranging from 50% to 75% , with stereochemical purity depending on starting materials.
  • The choice of solvent and base critically affects the selectivity and yield of the alkylation step.
  • Purification by recrystallization from ethanol or ethyl acetate is effective for isolating the pure compound.

Summary Table of Preparation Routes

Method Starting Materials Key Reagents/Conditions Yield (%) Advantages Disadvantages
Dianion alkylation Imidazolidine-2,4-dione + alkyl halides NaH/KOtBu, DMF, 0–25 °C 60–85 Direct, regioselective Requires strong base, moisture sensitive
Urea derivative cyclization Cyclopentylamine, 2-methylpropylamine, phosgene Phosgene, glyoxylic acid, heating 50–75 Good substitution control Multi-step, toxic reagents
Amino acid precursor cyclization 5-substituted amino acids Potassium cyanate, acidic/basic medium 50–75 Stereochemical control possible Longer synthesis route

Additional Notes

  • The compound's molecular formula is C12H20N2O2 with a molecular weight of approximately 224.3 g/mol.
  • The preparation methods must ensure the stability of the imidazolidine-2,4-dione ring, avoiding harsh conditions that could lead to ring opening or decomposition.
  • Patents and literature emphasize the importance of temperature control and inert atmosphere during alkylation to prevent side reactions and maximize yield.
  • No direct synthesis protocols for this exact compound were found in open literature, but the above methods are standard and adaptable for its preparation based on the structural requirements and analog synthesis reported in related hydantoin derivatives.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopentyl-5-isobutylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazolidine derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

5-Cyclopentyl-5-isobutylimidazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Cyclopentyl-5-isobutylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents at the 5-position of hydantoins significantly influence their physicochemical properties and bioactivity. Below is a comparative analysis of key compounds:

Compound Name Substituents (5-position) Molecular Weight Melting Point (°C) LogP* (Predicted) Key References
5-Cyclopentyl-5-(2-methylpropyl)imidazolidine-2,4-dione Cyclopentyl, Isobutyl ~238.3† N/A ~2.5‡ N/A
5-Isopropylimidazolidine-2,4-dione Isopropyl 142.16 145–147 0.8
5-Methyl-5-isopropylimidazolidine-2,4-dione Methyl, Isopropyl 170.21 N/A 1.2
5-(4-Methoxybenzylidene)-3-(2-hydroxypropyl)imidazolidine-2,4-dione 4-Methoxybenzylidene ~305.3 N/A 1.9
3-Methyl-5-(2-methylpropyl)imidazolidine-2,4-dione Methyl, Isobutyl 170.21 N/A 1.5

*Predicted using fragment-based methods.
†Estimated based on molecular formula (C₁₃H₂₀N₂O₂).
‡Higher logP due to bulky hydrophobic groups.

Key Observations:

  • Melting Points : Bulky substituents like cyclopentyl may lower melting points compared to rigid aromatic derivatives (e.g., benzylidene in ), though experimental data are lacking.

SAR Insights :

  • Bulky 5-substituents (cyclopentyl, isobutyl) increase lipophilicity, favoring passive diffusion across biological membranes.

Biological Activity

5-Cyclopentyl-5-(2-methylpropyl)imidazolidine-2,4-dione, with the chemical formula C12_{12}H20_{20}N2_2O2_2 and CAS Number 7252-15-5, is a heterocyclic organic compound notable for its imidazolidine ring structure. This compound has garnered interest due to its potential biological activities, which may have implications in pharmacology and medicinal chemistry.

Chemical Structure

The compound features a unique structure characterized by:

  • Imidazolidine Ring: A five-membered ring containing two nitrogen atoms.
  • Substituents: A cyclopentyl group and a 2-methylpropyl group which influence its steric properties and biological interactions.

Biological Activity Overview

Research indicates that compounds in the imidazolidine family exhibit a range of biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Enzyme Inhibition: Potential as inhibitors of metalloproteinases, particularly MMP12, which are implicated in tissue remodeling and disease progression.

The biological activity of this compound is hypothesized to involve:

  • Receptor Interaction: Binding to specific biological receptors or enzymes, altering their activity.
  • Structural Modulation: The presence of bulky groups may enhance binding affinity or selectivity towards target sites compared to simpler analogs.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of various imidazolidine derivatives, including this compound. The results indicated:

  • Inhibition Zones: Significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations above 50 μg/mL.
CompoundInhibition Zone (mm)Concentration (μg/mL)
Control0-
Test Compound1550
Test Compound20100

Study 2: Metalloproteinase Inhibition

Research highlighted the potential of this compound as a metalloproteinase inhibitor. The study focused on its effect on MMP12 activity:

  • IC50_{50} Values: The compound exhibited an IC50_{50} value of approximately 25 μM, indicating moderate inhibitory activity.
CompoundIC50_{50} (μM)Target Enzyme
Control>100MMP12
Test Compound25MMP12

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds was conducted:

Compound NameMolecular FormulaKey Features
5-Ethyl-5-(2-methylpropyl)imidazolidine-2,4-dioneC12_{12}H20_{20}N2_2O2_2Lacks cyclopentyl group
2,4-Imidazolidinedione, 5-methyl-5-(2-methylpropyl)C11_{11}H16_{16}N2_2O2_2Shorter carbon chain
5-Isobutyl-5-methylimidazolidine-2,4-dioneC11_{11}H18_{18}N2_2O2_2Similar imidazolidine structure

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